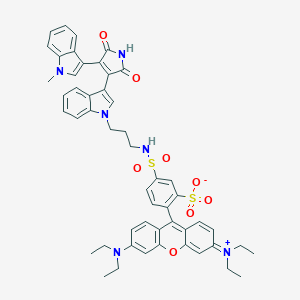

Rim 1

Description

Properties

CAS No. |

150206-04-5 |

|---|---|

Molecular Formula |

C51H50N6O8S2 |

Molecular Weight |

939.1 g/mol |

IUPAC Name |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate |

InChI |

InChI=1S/C51H50N6O8S2/c1-6-55(7-2)32-19-22-37-44(27-32)65-45-28-33(56(8-3)9-4)20-23-38(45)47(37)39-24-21-34(29-46(39)67(62,63)64)66(60,61)52-25-14-26-57-31-41(36-16-11-13-18-43(36)57)49-48(50(58)53-51(49)59)40-30-54(5)42-17-12-10-15-35(40)42/h10-13,15-24,27-31,52H,6-9,14,25-26H2,1-5H3,(H-,53,58,59,62,63,64) |

InChI Key |

DOSMHBDKKKMIEF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-] |

Other CAS No. |

150206-04-5 |

Synonyms |

im 1 rim-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of RIM1 in the Presynaptic Terminal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rab3-interacting molecule 1 (RIM1) is a critical scaffolding protein located at the presynaptic active zone, the specialized site of neurotransmitter release. This technical guide provides an in-depth exploration of the functions of RIM1, detailing its molecular interactions, its crucial role in synaptic vesicle trafficking, and its involvement in both short-term and long-term synaptic plasticity. Through a comprehensive review of key experimental findings, this document elucidates the mechanisms by which RIM1 orchestrates the precise and efficient release of neurotransmitters, making it a key target for understanding synaptic function and for the development of novel therapeutics targeting neurological and psychiatric disorders.

Core Functions of RIM1 at the Presynaptic Terminal

RIM1 acts as a master organizer at the presynaptic active zone, a complex protein network that mediates the fusion of synaptic vesicles with the presynaptic membrane.[1][2] Its functions are multifaceted and essential for normal synaptic transmission. RIM1 is a multidomain protein that serves as a scaffold, interacting with a host of other presynaptic proteins to regulate key steps in the synaptic vesicle cycle.[1][3]

The primary functions of RIM1 include:

-

Synaptic Vesicle Docking and Tethering: RIM1 plays a crucial role in the initial attachment of synaptic vesicles to the active zone membrane, a process known as docking or tethering.[4][5] This function ensures that vesicles are positioned in close proximity to voltage-gated Ca2+ channels, ready for rapid release upon the arrival of an action potential.

-

Synaptic Vesicle Priming: Following docking, RIM1 is instrumental in the priming of synaptic vesicles, a series of molecular events that render them fusion-competent.[5][6] This process involves the formation of the SNARE complex, a key component of the fusion machinery.

-

Regulation of Neurotransmitter Release: By modulating the number of docked and primed vesicles, RIM1 directly influences the probability of neurotransmitter release.[7] Deletion of RIM1 has been shown to significantly impair the release of neurotransmitters.[4][8]

-

Modulation of Synaptic Plasticity: RIM1 is a key player in both short-term and long-term synaptic plasticity, the processes by which the strength of synaptic connections is modified.[7][9] This function is critical for learning and memory.

Molecular Interactions and Signaling Pathways

The diverse functions of RIM1 are mediated through its interactions with a variety of other presynaptic proteins. The domain structure of RIM1 allows for these multiple interactions, forming a complex signaling hub at the active zone.

Key Interacting Partners

-

Rab3: RIM1 was originally identified as an effector of the small GTPase Rab3, which is localized on synaptic vesicles.[5] The interaction between RIM1 and Rab3 is crucial for the recruitment of synaptic vesicles to the active zone.[5][10]

-

Munc13: RIM1 forms a tight complex with Munc13, a key priming factor.[1][5] This interaction is essential for the transition of synaptic vesicles from a docked to a primed state.[6][11]

-

Voltage-Gated Calcium Channels (VGCCs): RIM1 directly and indirectly interacts with VGCCs, tethering them to the active zone and modulating their activity.[8][11][12] This ensures a tight coupling between Ca2+ influx and neurotransmitter release.

-

RIM-Binding Proteins (RIM-BPs): RIM-BPs act as adaptors, linking RIM1 to VGCCs.[13][14]

-

ELKS/CAST: These active zone proteins are part of the larger RIM1-containing scaffold and contribute to the structural integrity of the active zone.[7]

-

Liprins: Liprins are scaffolding proteins that interact with RIM1 and are involved in the organization of the active zone.[7]

Signaling Pathway Diagrams

References

- 1. pnas.org [pnas.org]

- 2. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cryo–electron tomography reveals a critical role of RIM1α in synaptic vesicle tethering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

- 9. Disentangling the Roles of RIM and Munc13 in Synaptic Vesicle Localization and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 11. The role of RIM in neurotransmitter release: promotion of synaptic vesicle docking, priming, and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. licorbio.com [licorbio.com]

- 14. sdbonline.org [sdbonline.org]

RIMS1 gene structure and alternative splicing

An In-depth Technical Guide to RIMS1 Gene Structure and Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulating Synaptic Membrane Exocytosis 1 (RIMS1) is a protein-coding gene that plays a pivotal role in the central nervous system.[1][2] The protein it encodes is a crucial scaffolding component of the presynaptic active zone, the specialized site where neurotransmitter release occurs.[3][4][5] RIMS1 orchestrates the docking and priming of synaptic vesicles, modulates the function of voltage-gated calcium channels, and is essential for both short-term and long-term synaptic plasticity.[3][6][7][8] Given its central role in synaptic transmission, mutations and dysregulation of RIMS1 have been implicated in neurological and sensory disorders, including Cone-Rod Dystrophy 7 (CORD7) and potentially in the modulation of cognitive functions.[1][9][10] This guide provides a comprehensive overview of the RIMS1 gene structure, its complex alternative splicing patterns, the signaling pathways it governs, and detailed experimental protocols for its study.

RIMS1 Gene and Protein Structure

The RIMS1 gene is a large and complex genomic locus. Its protein product is a multidomain scaffolding protein that interacts with numerous other presynaptic proteins to regulate exocytosis.[4][7]

Genomic Organization

The human RIMS1 gene is located on the long arm of chromosome 6 at position 6q13.[1][9] It is a substantial gene, spanning approximately 577 kilobases (kb) of genomic DNA and is composed of at least 35 exons.[11][12]

| Feature | Description | Source |

| Official Symbol | RIMS1 | HGNC: 17282[1][13] |

| Full Name | Regulating Synaptic Membrane Exocytosis 1 | RefSeq[14] |

| Aliases | RIM1, CORD7, RAB3IP2, RIM | GeneCards[1][9] |

| Chromosomal Locus | 6q13 | Atlas of Genetics[9] |

| Genomic Size | ~577 kb | Johnson S, et al. (2003)[11][12] |

| Exon Count | At least 35 | Johnson S, et al. (2003)[12] |

| Organism | Homo sapiens (Human) | UniProt: Q86UR5[3] |

Protein Domain Architecture

The RIMS1 protein acts as a molecular scaffold, and its function is dictated by a series of conserved domains that mediate protein-protein interactions.[7][11] The major isoforms, RIMS1α and RIMS2α, share a similar domain structure.[7]

-

N-terminal Zinc-finger (Zn-finger): This domain is crucial for interacting with Munc13 family proteins, which are essential for synaptic vesicle priming.[15]

-

PDZ domain: This well-known protein interaction module binds to the C-terminus of ELKS proteins (also known as ERCs or CASTs), another core component of the active zone cytomatrix.[15][16]

-

C2A and C2B domains: These two C-terminal C2 domains are calcium-binding motifs. The C2B domain binds to α-liprins, and a proline-rich sequence between the two C2 domains interacts with RIM-Binding Proteins (RIM-BPs).[15][16]

Alternative Splicing of RIMS1

The RIMS1 gene undergoes extensive alternative splicing, giving rise to multiple transcript variants that encode different protein isoforms.[1][3][12][14] This splicing diversity allows for functional specialization in different neuronal populations and developmental stages. UniProt lists at least 13 isoforms for human RIMS1.[3]

Major Isoforms: RIMS1α and RIMS1β

Two of the best-characterized isoforms are RIMS1α and RIMS1β, which are transcribed from distinct promoters within the RIMS1 gene.[15]

-

RIMS1α: This is considered the canonical, full-length isoform. It contains an N-terminal alpha-helical region that is responsible for binding to the active, GTP-bound form of the synaptic vesicle protein Rab3A.[15] This interaction is critical for tethering vesicles to the active zone.

-

RIMS1β: This isoform is shorter and lacks the N-terminal Rab3-binding sequence found in RIMS1α.[15] While it cannot bind Rab3A, it retains the other core domains (Zn-finger, PDZ, C2 domains) and can still participate in other active zone interactions.[15]

The differential expression of these isoforms suggests they have overlapping but non-identical roles in synaptic function.[15][17] For instance, while the deletion of RIMS1α alone is sufficient to abolish long-term presynaptic plasticity, the deletion of both isoforms has a more severe impact on synaptic strength and short-term plasticity.[15]

Other Splicing Events

In addition to the major isoforms, extensive alternative splicing has been documented involving exons 17, 21-26, and 28-30 of the human RIMS1 gene.[12] These events can modify the linker regions between the major domains, potentially altering the protein's conformation and its interactions with binding partners.

| Isoform | Key Structural Feature | Primary Function/Interaction | Source |

| Q86UR5-1 (Canonical RIMS1α) | Full-length protein with all major domains. | Binds Rab3A, Munc13, ELKS, RIM-BPs. Central scaffold for vesicle priming and release. | UniProt[3], Kaeser et al. (2008)[15] |

| RIMS1β | Lacks the N-terminal Rab3A-binding domain. | Does not bind Rab3A but retains other scaffolding functions. Contributes to synaptic strength. | Kaeser et al. (2008)[15] |

| Other Variants | Splicing in inter-domain linker regions. | May modulate the flexibility and binding affinity of the protein. | Johnson S, et al. (2003)[12] |

RIMS1 Signaling and Function at the Synapse

RIMS1 functions as a master organizer at the presynaptic active zone. It forms a central node in a complex protein network that couples synaptic vesicles to Ca2+ channels and the release machinery.[4][5][6]

-

Vesicle Tethering: The RIMS1α isoform directly tethers synaptic vesicles to the active zone by binding to the GTP-bound Rab3A protein on the vesicle surface.[5]

-

Vesicle Priming: Through its Zn-finger domain, RIMS1 recruits and stabilizes Munc13-1, a protein essential for making vesicles fusion-competent (priming).[5][15]

-

Ca2+ Channel Clustering: RIMS1 interacts with RIM-BPs, which in turn bind to voltage-gated Ca2+ channels (VGCCs).[5][18] This interaction is critical for localizing Ca2+ channels near vesicle release sites, ensuring tight coupling between Ca2+ influx and exocytosis.

-

Scaffolding: The RIMS1 PDZ domain binds to ELKS, helping to build the larger cytomatrix of the active zone.[15][16]

Experimental Protocols

Studying the complex gene structure and splicing of RIMS1 requires robust molecular biology techniques. Below are detailed protocols for key experiments.

Protocol 1: RT-PCR Analysis of RIMS1 Alternative Splicing

Principle: This method uses reverse transcription (RT) to convert cellular RNA into complementary DNA (cDNA), followed by polymerase chain reaction (PCR) to amplify specific regions of the RIMS1 transcript. By designing primers in exons that flank a region of known alternative splicing, different splice variants can be identified by the size of the resulting PCR products.

Materials:

-

Total RNA extracted from target cells or tissues (e.g., brain, retina).

-

Reverse transcriptase kit (e.g., SuperScript IV).

-

Oligo(dT) or random hexamer primers for RT.

-

DNA polymerase for PCR (e.g., Taq or a high-fidelity polymerase).

-

Forward and reverse primers specific to RIMS1 exons.

-

dNTPs, PCR buffer.

-

Agarose gel, DNA loading dye, and DNA ladder.

-

Gel electrophoresis system and imaging equipment.

-

Nuclease-free water.

Methodology:

-

RNA Quality Control: Assess the integrity and purity of the extracted RNA using a spectrophotometer (A260/280 ratio) and/or capillary electrophoresis.

-

Reverse Transcription (cDNA Synthesis):

-

In a sterile PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and 1 µL of 10 mM dNTP mix. Adjust the volume to 13 µL with nuclease-free water.

-

Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

-

Add 4 µL of 5X RT buffer, 1 µL of 0.1 M DTT, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.

-

Incubate at 50°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

PCR Amplification:

-

Prepare a PCR master mix. For a single 25 µL reaction: 12.5 µL of 2X PCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 8.5 µL of nuclease-free water.

-

Add 2 µL of the cDNA template to 23 µL of the PCR master mix.

-

Perform PCR using the following cycling conditions (optimization may be required):

-

Initial denaturation: 95°C for 3 minutes.

-

30-35 cycles of: 95°C for 30 seconds, 55-65°C (annealing) for 30 seconds, 72°C for 1 minute/kb.

-

Final extension: 72°C for 5 minutes.

-

-

-

Analysis by Gel Electrophoresis:

-

Mix 10 µL of the PCR product with 2 µL of 6X DNA loading dye.

-

Load the sample onto a 1.5-2.0% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Run the gel until adequate separation of bands is achieved.

-

Visualize the DNA bands under UV light. The size of the bands corresponds to different splice variants.

-

-

Validation (Optional): For confirmation, bands can be excised from the gel, purified, and sent for Sanger sequencing.

Protocol 2: Minigene Splicing Assay

Principle: A minigene assay is used to study the cis-acting elements (like splicing enhancers or silencers) and trans-acting factors that regulate a specific splicing event. A genomic fragment of RIMS1, containing an exon and its flanking intronic sequences, is cloned into an expression vector. This "minigene" is then transfected into cells, and the splicing pattern of its transcript is analyzed by RT-PCR.

Materials:

-

Genomic DNA.

-

High-fidelity DNA polymerase for cloning.

-

Restriction enzymes and T4 DNA ligase.

-

Minigene expression vector (e.g., pEGFP-C1, pcDNA3.1) containing splice donor and acceptor sites from a constitutively spliced gene.

-

Mammalian cell line (e.g., HEK293T, SH-SY5Y).

-

Transfection reagent.

-

Materials for RNA extraction, RT-PCR, and gel electrophoresis (as in Protocol 1).

Methodology:

-

Minigene Construction:

-

Design PCR primers to amplify the RIMS1 exon of interest along with ~150-300 bp of the flanking upstream and downstream intronic sequences from genomic DNA. Add restriction sites to the primer ends that are compatible with the multiple cloning site of the expression vector.

-

Perform high-fidelity PCR to amplify the desired genomic fragment.

-

Digest both the PCR product and the expression vector with the chosen restriction enzymes.

-

Ligate the RIMS1 fragment into the vector.

-

Transform the construct into competent E. coli, select for positive clones, and verify the insert by Sanger sequencing.

-

-

Cell Culture and Transfection:

-

Culture the chosen mammalian cell line to ~70-80% confluency in a 6-well plate.

-

Transfect the cells with the RIMS1 minigene construct using a suitable transfection reagent according to the manufacturer's protocol.

-

(Optional) Co-transfect with plasmids expressing potential splicing factors to test their effect on RIMS1 splicing.

-

-

RNA Extraction and Analysis:

-

Harvest the cells 24-48 hours post-transfection.

-

Extract total RNA.

-

Perform RT-PCR as described in Protocol 1. Use one primer specific to the vector's upstream exon and another specific to the vector's downstream exon. This ensures that only RNA transcribed from the minigene is amplified.

-

-

Interpretation:

-

Analyze the PCR products on an agarose gel. The appearance of two bands would indicate both inclusion and exclusion of the RIMS1 exon, while a single band would indicate a constitutive splicing pattern under the tested conditions. The ratio of the bands can be quantified to measure changes in splicing efficiency.

-

Conclusion

The RIMS1 gene is a complex and vital component of the synaptic machinery. Its large size and extensive alternative splicing generate a diverse repertoire of protein isoforms that allow for fine-tuning of synaptic transmission. As a central scaffolding protein in the presynaptic active zone, RIMS1 integrates signals for vesicle tethering, priming, and fusion. Understanding the intricate details of its gene structure, the regulation of its splicing, and its network of protein interactions is critical for elucidating the fundamental mechanisms of neurotransmission and for developing therapeutic strategies for associated neurological and retinal disorders. The experimental approaches outlined here provide a framework for researchers to further investigate the multifaceted roles of this essential synaptic protein.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Gene - RIMS1 [maayanlab.cloud]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

- 8. Rims1 regulating synaptic membrane exocytosis 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. Genetic enhancement of cognition in a kindred with cone–rod dystrophy due to RIMS1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Orphanet: RIMS1-regulating synaptic membrane exocytosis 1 [orpha.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. RIM1α and RIM1β Are Synthesized from Distinct Promoters of the RIM1 Gene to Mediate Differential But Overlapping Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A family of RIM-binding proteins regulated by alternative splicing: Implications for the genesis of synaptic active zones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. RIM proteins and their role in synapse function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Disentangling the Roles of RIM and Munc13 in Synaptic Vesicle Localization and Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Differential Cellular Localization of RIM1 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regulator of G protein signaling (RGS)-interacting molecule 1 (RIM1) is a critical scaffolding protein at the presynaptic active zone, orchestrating neurotransmitter release and synaptic plasticity. The RIM1 gene encodes two principal isoforms, RIM1α and RIM1β, which exhibit both overlapping and distinct functional roles. A key determinant of their specific functions is their precise cellular localization. This technical guide provides an in-depth analysis of the differential cellular distribution of RIM1α and RIM1β, summarizing key quantitative data, detailing experimental methodologies for their study, and illustrating the molecular pathways governing their localization.

Differential Expression and Subcellular Distribution of RIM1α and RIM1β

RIM1α and RIM1β, while originating from the same gene, are transcribed from distinct promoters, leading to structural and functional divergence. A primary structural difference is the absence of the N-terminal Rab3-interacting domain in RIM1β.[1] This distinction plays a significant role in their molecular interactions and, consequently, their subcellular positioning.

Both isoforms are predominantly found at the presynaptic active zone, a specialized region of the presynaptic terminal where synaptic vesicle docking, priming, and fusion occur.[1] However, their relative abundance varies across different brain regions and developmental stages.

Regional Distribution in the Brain

Quantitative immunoblotting studies have revealed a widespread but differential expression pattern of RIM1α and RIM1β throughout the brain. While their expression patterns are largely overlapping, the relative levels of each isoform differ across various brain regions.[2][3]

Table 1: Relative Expression of RIM1α and RIM1β in Different Mouse Brain Regions

| Brain Region | Relative Expression of RIM1α | Relative Expression of RIM1β | Key Findings |

| Olfactory Bulb | High | Moderate | Both isoforms are prominently expressed. |

| Striatum (Ventral & Dorsal) | High | Moderate | High levels of both isoforms suggest important roles in these regions. |

| Hippocampus | High | Moderate | Crucial for learning and memory processes. |

| Frontal Cortex | High | Moderate | Important for cognitive functions. |

| Cerebellum | High | High | Both isoforms are highly expressed, indicating significant roles in motor control and learning. |

| Brainstem | Moderate | High | RIM1β shows a pronounced relative expression in caudal brain areas.[2] |

| Spinal Cord | Low | Low | Lower expression compared to the brain. |

Data summarized from quantitative immunoblotting experiments in wild-type mice.[2][3]

Subcellular Fractionation Analysis

Subcellular fractionation followed by Western blotting provides quantitative insights into the distribution of proteins within different cellular compartments. Studies on RIM1 isoforms have confirmed their enrichment in presynaptic fractions.

Table 2: Subcellular Distribution of RIM1 Isoforms

| Subcellular Fraction | RIM1α Level | RIM1β Level | Interpretation |

| P2 (Crude Synaptosomes) | Enriched | Enriched | Both isoforms are concentrated in nerve terminals. |

| S2 (Soluble Fraction) | Low | Low | Indicates that both isoforms are predominantly associated with insoluble presynaptic structures. |

Data is based on ultracentrifugation of brain homogenates and subsequent quantitative immunoblotting.[2] The P2 fraction is enriched in synaptosomes, which are resealed nerve terminals, while the S2 fraction contains soluble cytosolic proteins.

Molecular Interactions Dictating Cellular Localization

The precise localization of RIM1α and RIM1β at the presynaptic active zone is governed by their interactions with a network of other proteins.

As depicted in Figure 1, both RIM1α and RIM1β interact with core active zone proteins such as Munc13, α-liprins, and ELKS, anchoring them to the presynaptic scaffold.[2] A key differentiating interaction is the binding of RIM1α to the synaptic vesicle protein Rab3A via its unique N-terminal domain, a connection that is absent for RIM1β.[1] This interaction is crucial for the role of RIM1α in synaptic vesicle tethering and certain forms of presynaptic plasticity.

Experimental Protocols for Studying Cellular Localization

Determining the precise cellular and subcellular localization of RIM1α and RIM1β requires a combination of molecular and cellular biology techniques.

Subcellular Fractionation and Western Blotting

This method allows for the quantitative assessment of protein distribution in different cellular compartments.

Protocol:

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue in a buffered sucrose solution on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris (P1 fraction).

-

Centrifuge the resulting supernatant (S1) at a medium speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2), which is enriched in presynaptic terminals. The supernatant is the S2 fraction.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for RIM1α and RIM1β. Use antibodies targeting unique epitopes for each isoform if possible, or pan-RIM1 antibodies in conjunction with knockout tissue controls.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities for RIM1α and RIM1β in each fraction relative to loading controls (e.g., β-actin or GAPDH) and markers for specific subcellular compartments (e.g., synaptophysin for presynaptic vesicles, PSD-95 for the postsynaptic density).

Immunocytochemistry and Immunohistochemistry

These techniques provide high-resolution visualization of protein localization within cells and tissues.

Protocol:

-

Cell/Tissue Preparation:

-

For Immunocytochemistry (ICC): Culture primary neurons on coverslips.

-

For Immunohistochemistry (IHC): Perfuse an animal with paraformaldehyde (PFA) and prepare brain slices.

-

-

Fixation: Fix cells or tissue slices with 4% PFA in phosphate-buffered saline (PBS).

-

Permeabilization: Permeabilize the cell membranes with a detergent such as Triton X-100 or saponin in PBS to allow antibody access to intracellular epitopes.

-

Blocking: Block non-specific antibody binding sites with a solution of normal serum (e.g., goat serum) or bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the samples with primary antibodies specific for RIM1α or RIM1β overnight at 4°C.

-

Secondary Antibody Incubation: Wash the samples and incubate with fluorophore-conjugated secondary antibodies that recognize the primary antibody species.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips or tissue sections on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the localization of the proteins using a confocal or super-resolution microscope.

References

- 1. RIM1 confers sustained activity and neurotransmitter vesicle anchoring to presynaptic Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIM1α and RIM1β Are Synthesized from Distinct Promoters of the RIM1 Gene to Mediate Differential But Overlapping Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

The Central Role of RIMS1 in Orchestrating Neurotransmitter Vesicle Docking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of Regulating Synaptic Membrane Exocytosis 1 (RIMS1), a key scaffolding protein at the presynaptic active zone (AZ), in the precise control of neurotransmitter release. Through its multifaceted interactions, RIMS1 orchestrates the tethering, docking, and priming of synaptic vesicles (SVs), ensuring the fidelity and plasticity of synaptic transmission. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from key studies, detailed experimental protocols, and visual representations of the signaling pathways involving RIMS1.

RIMS1: A Master Organizer of the Presynaptic Active Zone

RIMS1 is a multidomain protein that acts as a central hub within the complex protein network of the cytomatrix at the active zone (CAZ).[1][2] Its strategic location and multiple interaction domains allow it to physically link synaptic vesicles to the presynaptic membrane and to voltage-gated calcium channels (VGCCs), which are essential for triggering neurotransmitter release.[2][3][4] The primary isoforms, RIM1α and RIM1β, are encoded by the RIMS1 gene and play both overlapping and distinct roles in synaptic function.[5]

The domain architecture of RIM1α includes:

-

An N-terminal zinc-finger domain that interacts with Munc13.[6][7][8]

-

A central PDZ domain that binds to the C-termini of N- and P/Q-type VGCCs.[3]

-

Two C-terminal C2 domains that are involved in protein-protein interactions.[2][6]

-

A proline-rich region that binds to RIM-Binding Proteins (RIM-BPs).[3]

-

An N-terminal sequence that binds to the GTP-bound form of the synaptic vesicle protein Rab3.[7][9][10]

These domains collectively enable RIMS1 to act as a scaffold, bringing together all the essential components for efficient and tightly regulated exocytosis.[1][2]

The Molecular Choreography of RIMS1 in Vesicle Docking and Priming

RIMS1 is instrumental in several sequential steps leading to neurotransmitter release:

-

Vesicle Tethering: RIMS1, through its interaction with the synaptic vesicle-associated GTPase Rab3, is one of the first points of contact to tether incoming SVs to the active zone.[2][11] This initial capture is crucial for concentrating vesicles near the release sites.

-

Vesicle Docking: Following tethering, RIMS1 facilitates the stable attachment of SVs to the presynaptic membrane, a process known as docking. Studies using cryo-electron tomography have shown a significant reduction in the number of docked vesicles in RIMS1 knockout (KO) mice, highlighting its critical role in this process.[12][13][14] RIMS1 modulates the localization of synaptic vesicles near the active zone membrane independently of Munc13-1, although both are required for the final docking step.[15]

-

Formation of the Tripartite Complex: A key event in vesicle docking and priming is the formation of a ternary complex between RIMS1, Rab3 on the synaptic vesicle, and Munc13-1 at the active zone.[7][8][10][16] This interaction is thought to bring the vesicle into close proximity with the priming machinery.[7][8] The N-terminus of α-RIMs contains adjacent but separate binding sites for Munc13 and Rab3, allowing for the formation of this tripartite complex.[7][10]

-

Vesicle Priming: RIMS1 is also essential for priming, the process that renders docked vesicles fusion-competent. It achieves this primarily through its interaction with Munc13, which in turn is thought to catalyze the formation of the SNARE complex, the core machinery for membrane fusion.[2][17] Disruption of the RIMS1-Munc13 interaction leads to a significant decrease in the size of the readily releasable pool (RRP) of synaptic vesicles, phenocopying Munc13-1 deficient neurons.[7][8][17]

-

Coupling to Calcium Channels: RIMS1, in conjunction with RIM-BPs, tethers VGCCs to the active zone, ensuring a tight spatial coupling between calcium influx and the fusion-ready vesicles.[3][4][18] This precise organization is critical for the speed and synchrony of neurotransmitter release.[3][18] The deletion of both Rims1 and Rims2 genes severely impairs the calcium responsiveness and synchronization of release.[3][18]

Quantitative Analysis of RIMS1 Function in Vesicle Docking

Genetic studies, particularly those involving knockout mice, have provided crucial quantitative insights into the role of RIMS1 in synaptic vesicle docking and release.

| Parameter | Control/Wild-Type | RIMS1 Knockout (KO) / Conditional Double KO (cDKO) | Key Finding | Reference(s) |

| Number of Docked Vesicles | 7.0 ± 4.6 vesicles per active zone | 1.5 ± 1.8 vesicles per active zone | Significant reduction in the number of vesicles within 10 nm of the active zone membrane. | [13][14] |

| Number of Proximal Synaptic Vesicles | Significantly higher | Significantly reduced | Fewer vesicles are present within 45 nm of the active zone. | [12] |

| Number of Tethered Vesicles per Synapse | Significantly higher | Strongly reduced | Fewer vesicles are physically linked to the active zone. | [12] |

| Readily Releasable Pool (RRP) Size | 51.1 ± 16.2 nA (cumulative EPSC amplitude) | 11.9 ± 6.9 nA (cumulative EPSC amplitude) | Drastic reduction in the pool of fusion-competent vesicles. | [14] |

| Maximal EPSC Amplitude (at 10-15 µM [Ca²⁺]i) | 14.2 ± 7.8 nA | 5.7 ± 4.9 nA | Reduced pool size of readily releasable vesicles. | [14] |

| Calcium Influx | Normal | Reduced in some synapse types | Loss of RIM1α can lead to reduced calcium influx in specific neuronal terminals. | [19] |

| Release Probability | Normal | Decreased | Loss of RIM1α leads to a decreased probability of neurotransmitter release. | [19] |

Signaling Pathways and Molecular Interactions

The function of RIMS1 is embedded within a complex network of protein-protein interactions and is modulated by signaling cascades.

Core RIMS1 Interaction Pathway in Vesicle Docking

References

- 1. researchgate.net [researchgate.net]

- 2. The role of RIM in neurotransmitter release: promotion of synaptic vesicle docking, priming, and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. RIM1 confers sustained activity and neurotransmitter vesicle anchoring to presynaptic Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIM1α and RIM1β Are Synthesized from Distinct Promoters of the RIM1 Gene to Mediate Differential But Overlapping Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Munc13/RIM/Rab3 tripartite complex: from priming to plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

- 14. RIM determines Ca2+ channel density and vesicle docking at the presynaptic active zone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disentangling the Roles of RIM and Munc13 in Synaptic Vesicle Localization and Neurotransmission | Journal of Neuroscience [jneurosci.org]

- 16. Cast: a novel protein of the cytomatrix at the active zone of synapses that forms a ternary complex with RIM1 and munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional interaction of the active zone proteins Munc13-1 and RIM1 in synaptic vesicle priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RIM genes differentially contribute to organizing presynaptic release sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of RIM1α in short- and long-term synaptic plasticity at cerebellar parallel fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Expression Profile of RIMS1 in Different Brain Regions

This technical guide provides a comprehensive overview of the expression profile of Regulating Synaptic Membrane Exocytosis 1 (RIMS1) across various brain regions. RIMS1 is a crucial presynaptic active zone protein that plays a central role in the docking and priming of synaptic vesicles, thereby modulating neurotransmitter release.[1][2] Understanding its distribution and expression levels is critical for research into synaptic transmission, plasticity, and associated neurological disorders.

Data Presentation: Quantitative RIMS1 Expression

The following tables summarize the quantitative expression data of RIMS1 in human and rodent brains, compiled from various high-throughput transcriptomic and proteomic studies.

Human Brain RIMS1 RNA Expression

This table presents the normalized RNA expression levels (nTPM - normalized Transcripts Per Million) of RIMS1 in 13 major regions of the human brain, according to the Human Protein Atlas.[3]

| Brain Region | nTPM |

| Cerebral Cortex | 855.3 |

| Hippocampal formation | 765.2 |

| Amygdala | 725.6 |

| Basal ganglia | 675.1 |

| Thalamus | 861.4 |

| Hypothalamus | 654.8 |

| Midbrain | 678.9 |

| Cerebellum | 950.7 |

| Pons | 789.2 |

| Medulla oblongata | 643.1 |

| Spinal cord | 543.2 |

| White matter | 213.5 |

| Choroid plexus | 154.3 |

Data Source: The Human Protein Atlas[3]

Rodent Brain RIMS1 Expression

Studies in rats and mice have demonstrated a differential distribution of RIMS1.[2] Generally, RIMS1 is more abundantly expressed in rostral brain regions compared to caudal areas.[4]

| Brain Region (Rat) | Relative Protein Abundance |

| Olfactory Bulb | High |

| Cortex | High |

| Cerebellum | High |

| Hippocampus | High |

| Midbrain | Moderate |

| Hindbrain | Low |

| Spinal Cord | Low |

Source: Adapted from immunoblotting analysis in rat brain homogenates.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the determination of RIMS1 expression.

In Situ Hybridization (ISH)

In situ hybridization is a technique used to visualize the location of specific mRNA sequences within individual cells in a tissue sample.[5][6]

Objective: To determine the cellular distribution of RIMS1 mRNA in brain tissue.

Methodology:

-

Tissue Preparation:

-

Perfusion of the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline).

-

Dissection and post-fixation of the brain.

-

Cryoprotection of the tissue in a sucrose solution.

-

Sectioning of the brain into thin slices (10-20 µm) using a cryostat.

-

-

Probe Synthesis:

-

Generation of a digoxigenin (DIG)-labeled antisense RNA probe complementary to the RIMS1 mRNA sequence.

-

A sense probe is also synthesized as a negative control.

-

-

Hybridization:

-

Pretreatment of tissue sections to enhance probe penetration (e.g., proteinase K digestion).

-

Incubation of the sections with the labeled probe in a hybridization buffer at an optimized temperature.

-

-

Washing and Detection:

-

Stringent washes to remove unbound probe.

-

Incubation with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization of the signal using a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate.

-

-

Imaging and Analysis:

-

Microscopic examination and imaging of the stained tissue sections.

-

Analysis of the cellular and subcellular localization of the RIMS1 mRNA signal.

-

Immunohistochemistry (IHC)

Immunohistochemistry is used to detect the presence and location of specific proteins in tissue sections using antibodies.[7]

Objective: To determine the regional and cellular distribution of RIMS1 protein in the brain.

Methodology:

-

Tissue Preparation:

-

Similar to ISH, the brain tissue is fixed, processed, and sectioned.

-

-

Antigen Retrieval:

-

Treatment of the tissue sections to unmask the antigenic sites of the RIMS1 protein (e.g., heat-induced epitope retrieval).

-

-

Immunostaining:

-

Blocking of non-specific antibody binding sites.

-

Incubation with a primary antibody specific to the RIMS1 protein.

-

Washing to remove unbound primary antibody.

-

Incubation with a secondary antibody that is conjugated to an enzyme or fluorophore and recognizes the primary antibody.

-

-

Detection and Visualization:

-

If using an enzyme-conjugated secondary antibody, a substrate is added to produce a colored precipitate.

-

If using a fluorophore-conjugated secondary antibody, the signal is visualized using fluorescence microscopy.

-

-

Imaging and Analysis:

-

Microscopic analysis of the staining pattern to determine the distribution of the RIMS1 protein.

-

Quantitative analysis can be performed by measuring the intensity of the signal.[7]

-

RNA Sequencing (RNA-Seq)

RNA-Seq is a high-throughput sequencing method used to quantify the abundance of RNA transcripts in a biological sample.[8][9]

Objective: To obtain a quantitative measure of RIMS1 gene expression across different brain regions.

Methodology:

-

Tissue Acquisition and RNA Extraction:

-

Dissection of specific brain regions from fresh-frozen tissue.

-

Homogenization of the tissue and extraction of total RNA.

-

-

Library Preparation:

-

Depletion of ribosomal RNA (rRNA).

-

Fragmentation of the remaining RNA.

-

Reverse transcription of the RNA fragments into cDNA.

-

Ligation of sequencing adapters to the cDNA fragments.

-

PCR amplification of the library.

-

-

Sequencing:

-

Sequencing of the prepared library using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Alignment of the sequencing reads to a reference genome.

-

Quantification of the number of reads mapping to the RIMS1 gene.

-

Normalization of the expression values (e.g., to Transcripts Per Million - TPM) to allow for comparison across samples.

-

Mandatory Visualizations

Signaling Pathway of RIMS1 in Synaptic Vesicle Exocytosis

Caption: RIMS1 signaling in presynaptic vesicle docking, priming, and fusion.

Experimental Workflow for Determining RIMS1 Expression

Caption: Workflow for analyzing RIMS1 expression via IHC, ISH, and RNA-Seq.

References

- 1. Gene - RIMS1 [maayanlab.cloud]

- 2. The role of RIM in neurotransmitter release: promotion of synaptic vesicle docking, priming, and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brain tissue expression of RIMS1 - Summary - The Human Protein Atlas [v23.proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. Patterns of gene expression in the murine brain revealed by in situ hybridization of brain-specific mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In situ hybridization is a necessary experimental complement to microRNA (miRNA) expression profiling in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quantitative Immunohistochemistry to Measure Regional Expression of Nurr1 in the Brain and the Effect of the Nurr1 Heterozygous Genotype [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Tissue, age, sex, and disease patterns of matrisome expression in GTEx transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phenotype and Behavioral Analysis of the RIM1 Knockout Mouse

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regulating Synaptic Membrane Exocytosis 1 (RIM1) is a critical scaffolding protein located at the presynaptic active zone, essential for the precise control of neurotransmitter release.[1][2] The genetic ablation of its principal isoform, RIM1α, in murine models has provided profound insights into its function. RIM1α knockout (KO) mice present with a distinct phenotype characterized by severe deficits in specific forms of synaptic plasticity and associative learning and memory, while leaving other neurological functions like basic motor coordination and anxiety-related behaviors largely intact.[3][4] This guide synthesizes the key molecular, electrophysiological, and behavioral findings from studies of RIM1 KO mice, provides detailed experimental protocols, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Molecular and Cellular Phenotype

The absence of RIM1α disrupts the intricate molecular architecture of the presynaptic terminal, leading to significant functional consequences for synaptic transmission and plasticity.

Role in the Presynaptic Active Zone

RIM1 functions as a master organizer at the active zone, interacting with numerous key presynaptic proteins.[1][2] It tethers voltage-dependent Ca2+ channels (VDCCs) to the site of vesicle fusion, anchors synaptic vesicles, and recruits other essential proteins like Munc13, which is involved in vesicle priming.[5][6][7] The knockout of RIM1 leads to a disorganized active zone, uncoupling Ca2+ influx from the release machinery and impairing the efficiency of neurotransmission.

Caption: RIM1α's central scaffolding role in the presynaptic active zone.

Electrophysiological Deficits

The molecular disorganization in RIM1 KO mice manifests as specific deficits in synaptic function, most notably a reduction in the probability of neurotransmitter release and the abolition of certain forms of synaptic plasticity.[4]

Table 1: Summary of Key Electrophysiological Phenotypes in RIM1α KO Mice

| Parameter | Synapse / Brain Region | Phenotype in RIM1α KO | Key Finding |

| Basal Transmission | Hippocampal CA1 (Excitatory) | Decreased Release Probability | The combination of presynaptic abnormalities severely alters function.[4] |

| Hippocampal CA1 (Inhibitory) | Increased Paired-Pulse Depression | Suggests a potential increase in release probability at inhibitory synapses.[2] | |

| Short-Term Plasticity | Hippocampal CA1 (Excitatory) | Impaired | RIM1α is required for maintaining normal short-term synaptic plasticity.[2] |

| Long-Term Plasticity | Hippocampal Mossy Fiber (mfLTP) | Abolished | Essential for this PKA-dependent form of presynaptic LTP.[2][3] |

| Cerebellar Parallel Fiber | Abolished | Necessary for presynaptic long-term plasticity in the cerebellum.[2] |

Behavioral Phenotype

The synaptic deficits in RIM1α KO mice translate into a distinct behavioral profile marked by severe impairments in learning and memory tasks that rely on the hippocampus.

Learning and Memory Impairments

RIM1α KO mice consistently demonstrate profound difficulties in acquiring and retaining new information in associative learning paradigms.[3][4][8]

Table 2: Summary of Behavioral Task Performance in RIM1α KO Mice

| Behavioral Domain | Task | Parameter | Phenotype in RIM1α KO |

| Spatial Learning & Memory | Morris Water Maze | Escape Latency (Acquisition) | Significantly increased; mice fail to learn the platform location over several days.[3] |

| Morris Water Maze | Time in Target Quadrant (Probe Trial) | Significantly reduced, indicating poor spatial memory retention.[3] | |

| Associative Fear Memory | Contextual Fear Conditioning | Freezing in Context | Significantly reduced, indicating impaired hippocampus-dependent fear memory.[3] |

| Cued Fear Conditioning | Freezing to Tone | Mildly reduced or normal, suggesting amygdala-dependent memory is less affected.[3] | |

| Anxiety-Related Behavior | Elevated Plus Maze | Time in Open Arms | No significant difference compared to wild-type controls.[3][4] |

| Dark/Light Test | Transitions / Time in Light | No significant difference compared to wild-type controls.[3] | |

| Motor Function & Coordination | General Locomotion | Activity in Open Field | Normal or hyperactive, but basic coordination is intact.[3] |

| Motor Learning | Accelerating Rotarod | Impaired in conditional KO models targeting the striatum.[9] |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount for studying knockout models. This section details the core methodologies for the generation and analysis of RIM1 KO mice.

Generation of RIM1α KO Mice

The conventional RIM1α KO mouse line was generated via homologous recombination in embryonic stem (ES) cells.

Caption: Standard workflow for the generation of RIM1α knockout mice.

Methodology:

-

Targeting Vector: A construct containing a neomycin resistance cassette was designed to replace the first coding exon of the Rims1 gene, which includes the translation initiation site.[10]

-

ES Cell Transfection: The vector was electroporated into 129P2/OlaHsd-derived E14.1 embryonic stem (ES) cells.[10]

-

Selection: Correctly targeted ES cells were selected and verified.

-

Blastocyst Injection: Verified ES cells were injected into C57BL/6 blastocysts to create chimeric embryos.[10]

-

Breeding: Chimeric mice were bred to C57BL/6 mice to achieve germline transmission, and subsequent heterozygous intercrosses produced homozygous knockout animals and wild-type littermate controls.[10]

Morris Water Maze Protocol

This task assesses hippocampus-dependent spatial learning and memory.

Apparatus: A circular pool (approx. 1.3-1.4m diameter) filled with opaque water (22 ± 1°C). A hidden platform (11-15 cm diameter) is submerged ~1-2 cm below the surface.[11][12] Procedure:

-

Pre-training (Habituation): To control for potential hyperactivity or sensory deficits, mice are often trained for several days to find a visible platform.[3]

-

Acquisition Phase (4-12 days): Mice undergo 4 trials per day. For each trial, the mouse is placed into the pool from one of four quasi-random start positions and given 60 seconds to find the hidden platform. If it fails, it is guided to the platform. The latency to find the platform is recorded.[3][12]

-

Probe Trial (24h after last acquisition day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.[3]

Contextual and Cued Fear Conditioning Protocol

This task assesses associative fear memory, distinguishing between hippocampus-dependent (contextual) and amygdala-dependent (cued) forms.

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct novel context for cue testing. Procedure:

-

Training (Day 1): The mouse is placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes). An auditory cue (e.g., 30s, 90 dB tone) is presented, co-terminating with a mild footshock (e.g., 2s, 0.5 mA).[3]

-

Context Test (Day 2): The mouse is returned to the original conditioning chamber for a set period (e.g., 5 minutes), and freezing behavior (the complete absence of movement except for respiration) is scored.[3]

-

Cue Test (Day 3): The mouse is placed in a novel context with different visual, tactile, and olfactory cues. After a baseline period, the auditory cue is presented, and freezing behavior is scored.

Implications for Drug Development

The robust and specific cognitive deficits of the RIM1α KO mouse make it a valuable preclinical model.

-

Target Validation: The model confirms that disruption of the presynaptic active zone and specific forms of LTP leads to severe learning impairments, validating this pathway as a target for cognitive enhancement.

-

Compound Screening: The clear behavioral deficits, particularly in the Morris water maze, provide a reliable and sensitive endpoint for screening compounds aimed at restoring synaptic plasticity or compensating for presynaptic dysfunction.

-

Disease Modeling: While not a direct model for a specific disease, the synaptic deficits in RIM1 KO mice mirror aspects of the synaptic pathology hypothesized to underlie cognitive decline in conditions such as Alzheimer's disease and schizophrenia.

References

- 1. RIM proteins and their role in synapse function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kaeser.hms.harvard.edu [kaeser.hms.harvard.edu]

- 3. The Presynaptic Active Zone Protein RIM1α Is Critical for Normal Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The presynaptic active zone protein RIM1alpha is critical for normal learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RIM1 confers sustained activity and neurotransmitter vesicle anchoring to presynaptic Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. The role of RIM in neurotransmitter release: promotion of synaptic vesicle docking, priming, and fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active Zone Proteins RIM1αβ Are Required for Normal Corticostriatal Transmission and Action Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 006376 - RIM1α KO Strain Details [jax.org]

- 11. Reversal learning paradigm reveals deficits in cognitive flexibility in the Fmr1 knockout male mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Technical Whitepaper: The Evolving Association of RIMS1 with Cone-Rod Dystrophy 7

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Regulating Synaptic Membrane Exocytosis 1 (RIMS1) is a presynaptic active zone protein crucial for regulating neurotransmitter release. For years, a missense variant in the RIMS1 gene was the only known cause of Autosomal Dominant Cone-Rod Dystrophy 7 (CORD7), a progressive retinal disease. This association was based on the discovery of an Arg844His mutation in a single large British family. Functional studies subsequently explored how this mutation could alter RIMS1's interaction with voltage-dependent calcium channels, providing a potential pathogenic mechanism. However, recent comprehensive genetic re-evaluation of the original CORD7 family has fundamentally challenged this association. Evidence now strongly indicates that the retinal dystrophy in this kindred is fully explained by a co-inherited pathogenic variant in the PROM1 gene. This whitepaper provides an in-depth technical guide on the core of the RIMS1 and CORD7 association, presenting the initial evidence, the functional studies it spurred, and the superseding genetic findings. We detail the experimental methodologies, present quantitative data in structured tables, and provide visualizations of the key pathways and logical frameworks to offer a clear and current understanding of this topic for research and development professionals.

Introduction to RIMS1 and Cone-Rod Dystrophy

Cone-Rod Dystrophy (CORD)

Cone-Rod Dystrophy (CORD) is a group of inherited retinal dystrophies characterized by the primary loss of cone photoreceptors, followed by the secondary degeneration of rod photoreceptors.[1] This progression leads to a variety of symptoms, typically beginning in childhood or early adulthood, including decreased visual acuity, severe photophobia, and impaired color vision (dyschromatopsia).[2] As the disease advances, patients experience progressive loss of peripheral vision and night blindness (nyctalopia).[1][2] CORDs are genetically heterogeneous, with mutations in over 30 genes identified, and can be inherited in autosomal dominant, autosomal recessive, or X-linked patterns.[2][3] The prevalence is estimated to be approximately 1 in 40,000 individuals.[1]

RIMS1: A Presynaptic Scaffolding Protein

Regulating Synaptic Membrane Exocytosis 1 (RIMS1) is a multidomain scaffold protein located at the presynaptic active zone, a specialized site for neurotransmitter release.[4][5] It is a member of the RAS gene superfamily and plays a critical role in the synaptic vesicle cycle.[6] Key functions of RIMS1 include:

-

Vesicle Docking and Priming: RIMS1 interacts with other core active zone proteins like Munc13 and Rab3 to tether synaptic vesicles to the presynaptic membrane, preparing them for fusion.[5][7]

-

Regulation of Calcium Channels: RIMS1 directly interacts with and modulates voltage-dependent calcium channels (VDCCs), ensuring tight coupling between calcium influx and neurotransmitter release.[5][8] This is essential for the speed and precision of synaptic transmission.

-

Synaptic Plasticity: The murine ortholog, Rim1α, is necessary for long-term presynaptic potentiation, a form of synaptic plasticity crucial for learning and memory.[9]

RIMS1 is expressed in the brain and, importantly, in the ribbon synapses of retinal photoreceptors, where it is involved in the tonic release of glutamate.[5][9]

The Initial Association and Re-evaluation of RIMS1 in CORD7

The narrative of RIMS1's involvement in CORD7 is a compelling example of scientific revision based on advancing technology. Initially, a single variant was identified as the cause, but this has been superseded by new evidence.

Initial Discovery in a British Kindred

In 1998, Autosomal Dominant Cone-Rod Dystrophy 7 (CORD7) was mapped to chromosome 6q14 in a four-generation British family.[8][10] Subsequently, a G-to-A point mutation in the RIMS1 gene, resulting in an Arginine to Histidine substitution (p.Arg844His), was identified and found to segregate with the disease in most affected family members.[9][11] Affected individuals typically experienced reduced visual acuity and color vision defects between the ages of 20 and 40, which progressed to macular atrophy.[8][10]

A Paradigm Shift: Re-evaluation and the Role of PROM1

Decades after the initial report, a 2022 study re-investigated the CORD7 family using whole-genome sequencing (WGS).[10][12] This analysis revealed a previously known pathogenic variant in the PROM1 gene (c.1118C>T, p.Arg373Cys) that was co-inherited by affected family members.[10] Mutations in PROM1 are a well-established cause of macular and cone-rod dystrophies.

The case against the RIMS1 variant as the primary cause was solidified by two key findings:

-

Allele Frequency: The RIMS1 p.Arg820His (an alternative nomenclature for the same variant) has a carrier frequency of over 1:5000 in Europeans and is present on 10 alleles in the gnomAD database, which is too common for a rare dominant disease.[10][12]

-

Lack of Segregation: A crucial finding was an affected family member with macular dystrophy who did not carry the RIMS1 variant, breaking the co-segregation pattern observed earlier.[10][11]

Quantitative Data Summary

The following tables summarize the key genetic and functional data related to the RIMS1 variant initially associated with CORD7.

Table 1: Comparison of Genetic Variants in the CORD7 Kindred

| Feature | RIMS1 Variant (p.Arg820His) | PROM1 Variant (p.Arg373Cys) |

|---|---|---|

| Initial Association | Originally linked to CORD7[8] | Identified in 2022 via WGS[10] |

| Max. Carrier Frequency (European) | >1:5000[10][12] | Known pathogenic, rare |

| gnomAD Allele Count | 10 alleles[10][12] | Not reported as a common variant |

| Segregation with Disease | Fails to segregate in at least one affected individual[10] | Segregates with affected individuals |

| Established Pathogenicity | Not established; now considered unlikely to be pathogenic[10] | Well-established cause of retinal dystrophy |

Table 2: Functional Effects of the CORD7-Associated RIMS1 Mutation on Calcium Channels

| Experimental System | Channel Type | Observed Effect of RIMS1 R844H Mutant | Reference |

|---|---|---|---|

| BHK Cells | L-type (CaV1.4) | Suppressed voltage-dependent inactivation | [8] |

| BHK Cells | P/Q-type (CaV2.1) | Increased current density and altered inactivation | [8][14] |

| HEK293 Cells | Voltage-gated Ca²⁺ channels | Increased activation and suppressed inactivation |[4] |

Signaling Pathways and Logical Frameworks

RIMS1 Function at the Photoreceptor Synapse

RIMS1 is a key organizer at the photoreceptor ribbon synapse, mediating the release of glutamate. It forms a scaffold that connects incoming synaptic vesicles and voltage-gated calcium channels to the active zone, ensuring efficient neurotransmission.

Caption: RIMS1 signaling at the photoreceptor presynaptic terminal.

Workflow: Genetic Re-evaluation of CORD7

The investigation into the genetic cause of CORD7 followed a multi-step process, culminating in the reclassification of the disease's origin. This workflow illustrates the logical and technological progression of the research.

References

- 1. Orphanet: Cone rod dystrophy [orpha.net]

- 2. Cone-rod dystrophy: MedlinePlus Genetics [medlineplus.gov]

- 3. Four different gene-related cone–rod dystrophy: clinical and genetic findings in six Chinese families with diverse modes of inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The role of RIM in neurotransmitter release: promotion of synaptic vesicle docking, priming, and fusion [frontiersin.org]

- 6. genecards.org [genecards.org]

- 7. Analysis of RIM Expression and Function at Mouse Photoreceptor Ribbon Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Genetic enhancement of cognition in a kindred with cone–rod dystrophy due to RIMS1 mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Dominant Cone Rod Dystrophy, Previously Assigned to a Missense Variant in RIMS1, Is Fully Explained by Co-Inheritance of a Dominant Allele of PROM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. No strong evidence to date for an association between RIMS1 and retinal dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unraveling the Presynaptic Nexus: A Technical Guide to the RIM1 Zinc Finger Domain and its Protein Interactions

For Immediate Release

[CITY, STATE] – [DATE] – In the intricate ballet of neuronal communication, the presynaptic active zone stands as a critical stage for neurotransmitter release. A key orchestrator in this process is the multidomain protein Regulating Synaptic Membrane Exocytosis 1 (RIM1). This technical guide delves into the core functions of a pivotal component of RIM1, the N-terminal zinc finger domain, providing researchers, scientists, and drug development professionals with an in-depth understanding of its crucial role in mediating protein-protein interactions that govern synaptic transmission.

The RIM1 zinc finger domain is a highly conserved motif that acts as a central hub for the assembly of a presynaptic protein scaffold. Its interactions are fundamental to the tethering, priming, and fusion of synaptic vesicles, ensuring the precise and efficient release of neurotransmitters. This document outlines the key binding partners of the RIM1 zinc finger domain, presents quantitative data on these interactions, details the experimental protocols used to elucidate these functions, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Function: A Hub for Presynaptic Protein Scaffolding

The N-terminal zinc finger domain of RIM1 is instrumental in orchestrating the molecular machinery of the presynaptic active zone. Its primary function is to serve as a high-affinity binding interface for two critical presynaptic proteins: Munc13-1 and the small GTPase Rab3 . This interaction is not merely a structural linkage but a dynamic regulatory mechanism. The binding of the RIM1 zinc finger domain to the C2A domain of Munc13-1 is a crucial step in the activation of Munc13-1, a protein essential for synaptic vesicle priming.[1] This interaction relieves the autoinhibitory homodimerization of Munc13, rendering it active and capable of preparing synaptic vesicles for fusion.[1]

Furthermore, the RIM1 zinc finger domain, in conjunction with an adjacent N-terminal α-helical region, facilitates the formation of a tripartite complex with Rab3 and Munc13-1.[2][3] Rab3, a synaptic vesicle-associated protein, is a key regulator of vesicle trafficking and docking. The formation of the Rab3/RIM/Munc13-1 complex is thought to tether synaptic vesicles to the active zone, positioning them in close proximity to the priming machinery and voltage-gated Ca2+ channels, thereby ensuring rapid and efficient neurotransmitter release upon the arrival of an action potential.[2][3]

Quantitative Analysis of Protein Interactions

The precise orchestration of neurotransmitter release is underpinned by the specific and quantifiable interactions between the RIM1 zinc finger domain and its binding partners. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have been instrumental in determining the binding affinities of these interactions. The following table summarizes the available quantitative data for the interaction of the RIM zinc finger domain with Munc13-1 and Rab3. It is important to note that due to the high homology between RIM1 and RIM2, data from RIM2α is often considered representative for RIM1.

| Interacting Proteins | Experimental Technique | Dissociation Constant (Kd) | Reference |

| RIM2α Zinc Finger Domain & Munc13-1 (3-150) | Isothermal Titration Calorimetry (ITC) | 351 nM | [2] |

| RIM2α Zinc Finger Domain & Munc13-1 (3-209) | Isothermal Titration Calorimetry (ITC) | 70 nM | [2] |

| RIM1 N-terminal Fragment (19-55) & Rab3A | Surface Plasmon Resonance (SPR) | 1-2 µM | [4] |

| RIM2α (1-165) & Rab3A | Isothermal Titration Calorimetry (ITC) | 0.55 µM | [2] |

Signaling Pathway and Molecular Interactions

The interplay between the RIM1 zinc finger domain, Munc13-1, and Rab3 is a cornerstone of presynaptic function. The following diagram, generated using Graphviz, illustrates the signaling cascade leading to synaptic vesicle priming and the central role of the RIM1 zinc finger domain.

Experimental Protocols

The elucidation of the RIM1 zinc finger domain's function has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of these protein interactions.

Yeast Two-Hybrid (Y2H) Assay for Interaction Discovery

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., the RIM1 zinc finger domain) is fused to the BD, and a library of "prey" proteins (e.g., a brain cDNA library) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of interacting partners.

Protocol:

-

Vector Construction:

-

Clone the cDNA encoding the RIM1 zinc finger domain into a GAL4-BD vector (e.g., pGBKT7).

-

A human brain cDNA library is commercially available in a GAL4-AD vector (e.g., pGADT7).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate method.

-

-

Selection of Interactors:

-

Plate the transformed yeast on selective media lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His). The HIS3 gene is a reporter, and its expression indicates a protein-protein interaction.

-

To increase stringency, add a competitive inhibitor of the HIS3 gene product, 3-amino-1,2,4-triazole (3-AT), to the selection plates.

-

A second reporter gene, such as lacZ, can be used for confirmation via a β-galactosidase assay.

-

-

Identification of Prey Plasmids:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert to identify the interacting protein.

-

Co-immunoprecipitation (Co-IP) for In Vitro Validation

Co-immunoprecipitation (Co-IP) is a technique used to study protein-protein interactions in a cellular context by using an antibody to pull down a protein of interest along with its binding partners.

Principle: An antibody specific to a "bait" protein (e.g., RIM1) is used to capture it from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey" proteins, e.g., Munc13-1) will also be pulled down. The entire complex is then isolated and the prey proteins are identified, typically by Western blotting.

Protocol:

-

Cell Lysis:

-

Lyse cultured cells (e.g., HEK293 cells co-transfected with RIM1 and Munc13-1 constructs, or brain tissue homogenates) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein interactions.

-

-

Pre-clearing (Optional):

-

Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding of proteins to the beads.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for the bait protein (e.g., anti-RIM1 antibody) for 1-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies specific for the expected interacting proteins (e.g., anti-Munc13-1 antibody) to confirm the interaction.

-

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of one binding partner (the "ligand," e.g., a Munc13-1 fragment) is titrated into a solution of the other binding partner (the "macromolecule," e.g., the RIM1 zinc finger domain) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured for each injection.

Protocol:

-

Sample Preparation:

-

Express and purify recombinant RIM1 zinc finger domain and the interacting Munc13-1 fragment to high purity.

-

Dialyze both proteins extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentration of both protein solutions.

-

-

ITC Experiment:

-

Load the RIM1 zinc finger domain solution into the sample cell of the calorimeter.

-

Load the Munc13-1 fragment solution into the injection syringe.

-

Perform a series of small, sequential injections of the Munc13-1 solution into the RIM1 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction (Kd, n, ΔH).

-

References

An In-depth Technical Guide to the Molecular Structure of the RIMS1 PDZ Domain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Regulating synaptic membrane exocytosis protein 1 (RIMS1) is a crucial multidomain scaffolding protein located at the presynaptic active zone of neurons.[1] It plays a pivotal role in the intricate process of neurotransmitter release by organizing the machinery required for synaptic vesicle docking, priming, and fusion.[1][2] Central to its function is the PDZ domain, a protein-protein interaction module that tethers key components, notably voltage-gated Ca²⁺ channels and the active zone protein ELKS, to the site of vesicle release.[3][4] This guide provides a detailed examination of the RIMS1 PDZ domain's molecular structure, its specific binding interactions, the quantitative biophysical data characterizing these interactions, and the experimental methodologies used for its study. Understanding this domain's structure and function is critical for elucidating the mechanisms of synaptic transmission and for developing potential therapeutic interventions for related neurological disorders.[5]

Molecular Structure and Binding Pocket

The three-dimensional structure of the RIMS1α PDZ domain, particularly in complex with its binding partners, has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[4] Unlike many PDZ domains that have relatively shallow binding grooves, the RIMS1 PDZ domain possesses an unusually deep and narrow peptide-binding groove .[4] This unique structural feature confers a high degree of specificity for its ligands.

The canonical PDZ domain fold consists of six β-strands and two α-helices.[5] The peptide-binding site is typically formed by the groove between the βB strand and the αB helix.[3] In the RIMS1 PDZ domain, this groove exhibits exquisite shape complementarity to the C-terminal residues of its binding partners.[4] This structural arrangement is critical for its function, allowing it to act as a precise molecular anchor at the presynaptic terminal. An atomic model shows that the C-terminal sequence of its binding partners fits snugly into this binding pocket.[3][6]

Key Interactions and Signaling Role

The RIMS1 PDZ domain mediates critical protein-protein interactions essential for the spatial organization of the presynaptic active zone. Its primary, well-characterized binding partners include:

-

Voltage-Gated Calcium Channels (Ca²⁺): The RIMS1 PDZ domain directly binds to the C-terminal sequence motif of N-type and P/Q-type Ca²⁺ channels.[3][7] This interaction is fundamental for tethering these channels to the active zone, ensuring a tight coupling between Ca²⁺ influx and synaptic vesicle exocytosis.[7][8] The precise localization of Ca²⁺ influx is critical for the speed, synchronization, and Ca²⁺-dependence of neurotransmitter release.[3]

-

ELKS/CAST: RIMS1 also interacts with ELKS (also known as ERC2 or CAST), another core protein of the active zone cytomatrix.[4][9] The RIM PDZ domain binds specifically to the C-terminal sequence of ELKS, an interaction that involves all four of the terminal ELKS residues and contributes to the overall architecture of the active zone.[4]

The signaling pathway orchestrated by the RIMS1 PDZ domain is central to presynaptic function. By anchoring Ca²⁺ channels near vesicle release sites, RIMS1 ensures a rapid and localized increase in Ca²⁺ concentration upon arrival of an action potential, which is the direct trigger for vesicle fusion.

Quantitative Analysis of Binding Interactions

The binding affinities of the RIMS1 PDZ domain for its ligands have been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC). These measurements provide critical data on the strength of these molecular interactions.

| Interacting Partner | Ligand Peptide Sequence | Method | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |

| P/Q-type Ca²⁺ Channel | C-terminus (RHDAYSESEDDWC) | ITC | 10.3 ± 0.6 µM | 0.93 | [3] |

| N-type Ca²⁺ Channel | C-terminus | ITC | 23.4 ± 1.7 µM | 0.93 | [3] |

Table 1: Binding Affinities of the RIMS1 PDZ Domain.

Experimental Protocols

The structural and quantitative data presented in this guide were obtained through rigorous experimental procedures. The core methodologies are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy